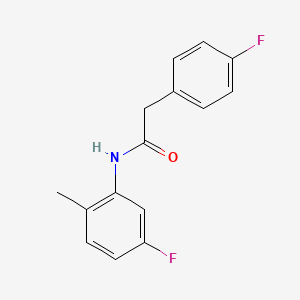
N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide is a compound of interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activity. Although the specific compound as described is not directly mentioned in available literature, closely related compounds have been synthesized and analyzed, providing insight into the potential synthesis, structure, and properties of the target molecule.
Synthesis Analysis
The synthesis of similar fluoro-substituted phenyl acetamides often involves multi-step chemical reactions, starting from basic aromatic compounds or anilines that are further functionalized with halogens, nitro groups, or acetamide groups through nucleophilic substitution or amide formation reactions. Deuterium-substituted analogs, for instance, have been designed to improve metabolic stability in vivo, suggesting a pathway that might be applicable for synthesizing the target compound with enhanced properties (Zhang et al., 2005).
Molecular Structure Analysis
The structure of fluoro-substituted phenyl acetamides is characterized by the presence of fluorine atoms, which significantly influence the electronic distribution across the molecule. X-ray crystallography and NMR studies on similar compounds have revealed detailed insights into their molecular geometry, including bond lengths, angles, and the orientation of functional groups (Qian et al., 2012).
Chemical Reactions and Properties
Fluoro-substituted acetamides participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. The fluorine atoms increase the electrophilic character of adjacent carbon atoms, making these compounds reactive towards nucleophiles. Their chemical behavior is also influenced by the presence of acetamide groups, which can engage in hydrogen bonding and other non-covalent interactions (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. Fluorine atoms contribute to the overall polarity of the molecule, affecting its solubility in various solvents. The crystalline structure and morphology, revealed through X-ray diffraction analysis, provide insights into the solid-state properties of these compounds (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of fluoro-substituted phenyl acetamides, including acidity, basicity, and reactivity towards different chemical reagents, are shaped by the electronic effects of fluorine and the acetamide functionality. Studies on similar molecules have highlighted their potential reactivity patterns, including their behavior in nucleophilic substitution reactions and their susceptibility to hydrolysis under certain conditions (Parikh et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photoreactions in Different Solvents
Watanabe et al. (2015) examined the photoreactions of flutamide, a closely related compound to N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, in different solvents, finding that its photochemical behavior varies significantly between acetonitrile and 2-propanol. These findings are relevant for understanding the stability and reactivity of similar compounds under light exposure in different environments (Watanabe, Fukuyoshi, & Oda, 2015).
Enantiocontrolled Synthesis
Fritz-Langhals (1994) demonstrated the use of alkali metal fluorides in formamide, N-methylformamide, or acetamide as efficient agents for the enantiocontrolled synthesis of fluoroalkyl carboxylates and benzenes, highlighting a method that could potentially be applied to synthesize enantiomerically pure derivatives of N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide (Fritz-Langhals, 1994).
Metabolic Studies and Toxicity
Research by Goda et al. (2006) on the metabolism of flutamide, which shares structural similarities with N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, uncovered new metabolites and their pathways, providing insight into the metabolic fate and potential toxicity of related compounds (Goda et al., 2006).
Antimalarial Activity
Werbel et al. (1986) synthesized and evaluated derivatives of N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides for antimalarial activity, showing the potential of structurally related compounds in developing new antimalarial drugs (Werbel et al., 1986).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity, indicating the potential therapeutic uses of similar compounds (Sunder & Maleraju, 2013).
Antibacterial Agents
Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone antibacterial agents, demonstrating the broad-spectrum efficacy of compounds that share a structural resemblance to N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, potentially guiding the development of new antibacterial drugs (Zurenko et al., 1996).
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-10-2-5-13(17)9-14(10)18-15(19)8-11-3-6-12(16)7-4-11/h2-7,9H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULBZLMFQUCFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




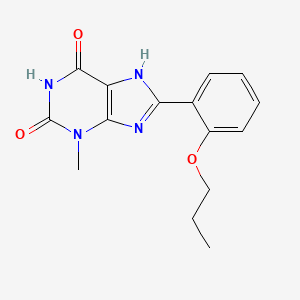
![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)
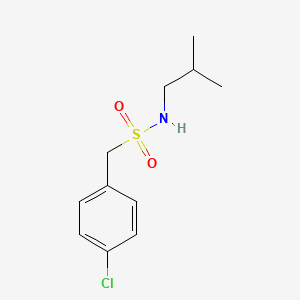
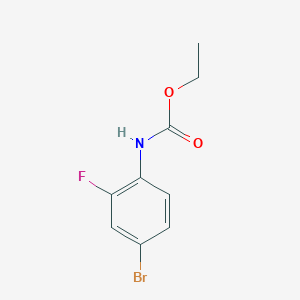
![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
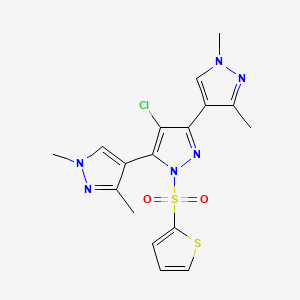
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
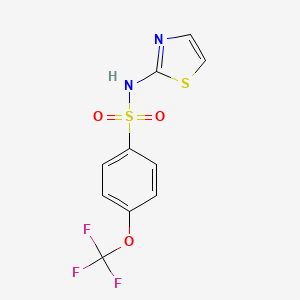
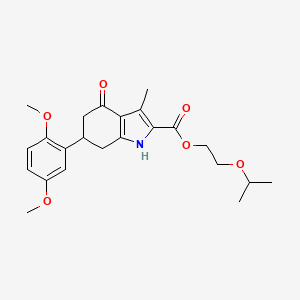
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)